methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
Description
Methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a brominated bichromene derivative featuring a methyl ester-linked acetoxy group at the 7'-position and a bromo substituent at the 6-position. This compound belongs to the coumarin-based bichromene family, which is frequently explored for biological activities, including enzyme inhibition and receptor binding .
Properties
IUPAC Name |
methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO7/c1-26-20(24)10-27-13-3-4-14-15(9-19(23)28-18(14)8-13)16-7-11-6-12(22)2-5-17(11)29-21(16)25/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOLGIBBQNQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps. One common approach is to start with the bromination of a bichromene precursor, followed by esterification to introduce the methyl acetate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the brominated moiety to a less oxidized state.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Can yield higher oxidation state derivatives.
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of bichromenes exhibit significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
Medicine
The compound is being explored for its therapeutic applications:
- Cancer Research : Investigations into its anticancer properties have shown promise in inhibiting tumor cell proliferation in vitro.
Case Study: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that this compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical sensors due to its unique chemical properties.
Table: Industrial Applications
| Application | Description |
|---|---|
| Material Development | Used in synthesizing advanced polymers |
| Chemical Sensors | Employed in designing sensors for environmental monitoring |
Mechanism of Action
The mechanism by which methyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate exerts its effects involves interactions with specific molecular targets. The brominated bichromene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s key structural features are compared to related bichromenes below:
Key Observations:
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may reduce electron density at the aromatic ring compared to methoxy, altering reactivity in substitution reactions .
- Ester Groups : Methyl esters (e.g., target compound) are smaller and more hydrolytically labile than benzyl or ethyl esters, influencing pharmacokinetics .
- Hydroxyl vs. Acetoxy : Hydroxyl groups (e.g., compound 3 in ) enhance polarity and hydrogen-bonding capacity, whereas acetoxy groups balance lipophilicity and stability.
Biological Activity
Methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate, identified by its CAS number 896033-97-9, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 453.2 g/mol. The compound features a complex chromene structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 896033-97-9 |
| Molecular Formula | C22H13BrO6 |
| Molecular Weight | 453.2 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to its interaction with various cellular targets. Initial studies suggest that it may exhibit anticancer properties similar to other compounds that interact with microtubules. For instance, related compounds have been shown to stabilize microtubules and induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase .
Anticancer Activity
Recent research has indicated that derivatives of chromene structures possess significant anticancer properties:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis .
- Case Study : A study evaluating the effects of chromene derivatives on breast cancer cells indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The study utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis .
Pharmacological Studies
Pharmacological evaluations have focused on the compound's potential as an anti-inflammatory agent:
Q & A
Basic: What are the standard synthetic routes for methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves alkylation of a phenolic oxygen on the bichromene core with methyl bromoacetate or chloroacetate under basic conditions. Key steps include:
- Base Selection : Anhydrous potassium carbonate (K₂CO₃) in dry DMF is commonly used to deprotonate the phenolic -OH group and facilitate nucleophilic substitution .
- Solvent and Temperature : Reactions are performed in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C) to enhance reactivity .
- Purification : Crude products are isolated via aqueous workup (precipitation in water) and recrystallized from ethanol to achieve >95% purity .
Optimization Tips : - Use a 10-20% molar excess of alkylating agent (e.g., methyl bromoacetate) to drive the reaction to completion.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize by-products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (chromene ketone C=O) .
- X-ray Crystallography : Resolves the bichromene fused-ring system and confirms the spatial arrangement of the bromo and dioxo substituents .
Advanced: How can computational chemistry predict the reactivity or electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine-substituted chromene) prone to nucleophilic attack .
- HOMO-LUMO Gaps : Predict redox behavior; narrower gaps (~3–4 eV) suggest potential as a photosensitizer .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using AMBER or GROMACS .
Validation : Cross-check computational results with experimental UV-Vis spectra (λmax ~300–350 nm for chromene absorption) .
Advanced: What strategies resolve contradictions in reported synthetic yields or by-product formation?
Methodological Answer:
- By-Product Analysis : Use LC-MS or HPLC to identify impurities. For example, over-alkylation (di-ester formation) can occur if excess methyl bromoacetate is used .
- Reproducibility Measures :
- Case Study : A 40% literature yield was improved to 82% by extending reaction time (10 hours vs. 6 hours) and optimizing recrystallization .
Advanced: How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the bromo or ester group and compare bioactivity. For example, replacing bromine with chlorine reduces potency .
- Molecular Docking : Use AutoDock Vina to simulate binding to microbial targets (e.g., DNA gyrase) and prioritize derivatives for synthesis .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Regioselectivity Issues : The bromo and dioxo groups may direct electrophilic attacks unpredictably. Mitigate via:
- Scale-Up Tips :
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
